molecular formula C17H16N4O5S B2453914 N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097926-90-2

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2453914
CAS No.: 2097926-90-2
M. Wt: 388.4
InChI Key: RZKSRUSDVIYLGX-UHFFFAOYSA-N
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Description

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ( 2097926-90-2) is a complex synthetic molecule of significant interest in medicinal chemistry research. This compound features a unique hybrid architecture combining a 1,2,3-benzotriazin-4(3H)-one core linked via an ethyl chain to a 2,3-dihydro-1,4-benzodioxine sulfonamide moiety . The benzotriazinone pharmacophore is known for its diverse biological activities and has been investigated as a scaffold for enzyme inhibitors, including alpha-glucosidase inhibitors relevant to diabetes research . The sulfonamide functional group is a prevalent pharmacophore in drug discovery, known to contribute to biological activity and molecular interactions with various enzymatic targets . This specific molecular framework suggests potential application in the development of selective enzyme inhibitors for biochemical research. The presence of the sulfonamide group may enhance aqueous solubility and bioavailability, which are desirable properties for in vitro biological testing . Researchers can utilize this compound as a key intermediate or building block in synthetic campaigns, or as a candidate for screening against a panel of biological targets to elucidate new structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c22-17-13-3-1-2-4-14(13)19-20-21(17)8-7-18-27(23,24)12-5-6-15-16(11-12)26-10-9-25-15/h1-6,11,18H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKSRUSDVIYLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzodioxine moiety and a benzotriazine derivative. The structural formula can be represented as follows:

C13H15N3O5S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{5}\text{S}

Antimicrobial Activity

Research indicates that derivatives of benzotriazines exhibit significant antimicrobial properties. For instance, compounds similar to N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies utilized the two-fold serial dilution technique to determine Minimum Inhibitory Concentrations (MICs), revealing that certain derivatives displayed comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in several studies. For example, compounds with similar structural features were tested on human lung cancer cell lines (A549, HCC827, and NCI-H358). Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D cultures) . This suggests that modifications in the benzotriazine structure may enhance antitumor efficacy.

The biological activity of this compound is thought to involve multiple mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some derivatives act as competitive inhibitors of key enzymes involved in nucleotide synthesis and cellular proliferation.

Case Studies

StudyMethodologyFindings
Study on Antimicrobial ActivityTwo-fold serial dilutionComparable activity against S. aureus and E. coli to standard antibiotics
Antitumor Efficacy Assessment2D and 3D cell culture assaysIC50 values of 6.26 μM to 20.46 μM; significant cytotoxicity observed

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound combines a 1,2,3-benzotriazin-4-one core (with a keto group at position 4) linked via an ethyl chain to a 1,4-benzodioxane sulfonamide moiety. The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding potential, while the benzotriazinone ring contributes to π-π stacking interactions. These features are critical for interactions with biological targets (e.g., enzymes or receptors) and stability under physiological conditions .

Methodological Insight :

  • Use X-ray crystallography (as in ) or density functional theory (DFT) to confirm spatial arrangement.
  • FT-IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the benzotriazinone).

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Functionalization of the benzodioxane ring with a sulfonamide group using sulfonyl chlorides in basic conditions (e.g., Na₂CO₃ or Et₃N) .
  • Step 2 : Coupling the benzotriazinone moiety via nucleophilic substitution or amidation. Controlled conditions (e.g., DMF as solvent, 60–80°C) prevent side reactions .

Key Reagents :

ReagentRoleExample
Sulfonyl chlorideSulfonamide formationClSO₂-C₆H₄-X
TriethylamineBase for deprotonation

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Variables to test :

  • Temperature : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .

Data-Driven Approach :

  • Use Design of Experiments (DoE) to statistically model interactions between variables .
  • Monitor progress with TLC (Rf values) and HPLC (purity >95%) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Case Example : Discrepancies in ¹H NMR signals for the ethyl linker may arise from rotameric equilibria.

  • Solution : Perform variable-temperature NMR to slow interconversion and clarify splitting .
  • Alternative : Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Table 1 : Common Analytical Techniques

TechniqueApplicationReference
TLCReaction monitoring
HRMSMolecular formula confirmation
X-ray diffractionAbsolute configuration

Q. What strategies are effective for assessing the compound’s stability under biological conditions?

  • In vitro stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Analyze degradation via LC-MS at 0, 24, and 48 hours .
  • Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address conflicting biological activity data across studies?

  • Root Cause Analysis :
  • Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from differences in ATP concentrations in kinase assays .
  • Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
    • Theoretical Linkage : Frame results within established mechanisms (e.g., allosteric vs. competitive inhibition) to reconcile contradictions .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Detailed Documentation : Record exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
  • Quality Control :
  • Elemental analysis to confirm purity.
  • Batch-to-batch consistency : Compare ¹³C NMR spectra of multiple synthetic batches .

Q. How can computational methods enhance experimental design?

  • Molecular docking : Predict binding modes with target proteins (e.g., PARP or kinases) using AutoDock Vina or Schrödinger Suite .
  • ADMET Prediction : Use SwissADME to estimate solubility, permeability, and toxicity early in development .

Ethical and Reporting Standards

  • Avoid citing non-peer-reviewed sources (e.g., commercial catalogs like ).
  • Align with FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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